molecular formula C24H21NO5 B2439690 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid CAS No. 2137794-19-3

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

Cat. No.: B2439690
CAS No.: 2137794-19-3
M. Wt: 403.434
InChI Key: KWMVNYHFOMORRZ-UHFFFAOYSA-N
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Description

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino compound is then coupled with 3-(bromomethyl)phenoxyacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.

    Oxidation and Reduction: The phenoxyacetic acid moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino compound.

    Substitution: Substituted phenoxyacetic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the phenoxyacetic acid moiety.

Scientific Research Applications

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to form stable intermediates during chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • Fmoc-Glu-OtBu

Uniqueness

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a phenoxyacetic acid moiety. This combination allows for versatile applications in peptide synthesis and organic chemistry, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)15-29-17-7-5-6-16(12-17)13-25-24(28)30-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMVNYHFOMORRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137794-19-3
Record name 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid
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